molecular formula C16H16INO3 B299374 N-(3,4-dimethoxybenzyl)-2-iodobenzamide

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Cat. No. B299374
M. Wt: 397.21 g/mol
InChI Key: XTIZXHQHIZJONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-iodobenzamide, also known as DBIB, is a chemical compound that has been widely studied for its potential therapeutic applications. DBIB belongs to the class of benzamide derivatives and is known for its ability to bind to specific receptors in the brain and modulate their activity.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to increase the release of dopamine and other neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to interact with sigma-1 receptors, which are involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are brain regions involved in reward and motivation. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows for more precise and targeted experiments, which can yield more accurate and meaningful results. However, one of the main limitations of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of N-(3,4-dimethoxybenzyl)-2-iodobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective N-(3,4-dimethoxybenzyl)-2-iodobenzamide analogs, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of N-(3,4-dimethoxybenzyl)-2-iodobenzamide's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which may have implications for the treatment of various neurological and psychiatric disorders. Additionally, the use of N-(3,4-dimethoxybenzyl)-2-iodobenzamide in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-iodobenzoic acid in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3,4-dimethoxybenzyl)-2-iodobenzamide. The yield of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is typically around 30-40%, and the purity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, and modulate their activity. This makes N-(3,4-dimethoxybenzyl)-2-iodobenzamide a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

properties

Product Name

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide

InChI

InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

XTIZXHQHIZJONY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.